Cas no 2248389-15-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) scaffold linked to a substituted piperidine carboxylate moiety. Its structural design combines the rigidity of the phthalimide group with the conformational flexibility of the piperidine ring, making it a versatile intermediate in medicinal chemistry and drug development. The isopropyl substitution on the piperidine nitrogen enhances steric and electronic properties, potentially influencing binding affinity in target interactions. This compound is particularly valuable for synthesizing pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and functional group compatibility. Its stability under standard conditions further supports its utility in synthetic applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate structure
2248389-15-1 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
CAS番号:2248389-15-1
MF:C17H20N2O4
メガワット:316.351704597473
CID:6139291
PubChem ID:165720180

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
    • 2248389-15-1
    • EN300-6515246
    • インチ: 1S/C17H20N2O4/c1-11(2)18-9-7-12(8-10-18)17(22)23-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6,11-12H,7-10H2,1-2H3
    • InChIKey: XJIDPHKMPSIUOC-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1CCN(C(C)C)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 316.14230712g/mol
  • どういたいしつりょう: 316.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6515246-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
10.0g
$1101.0 2025-03-14
Enamine
EN300-6515246-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
5.0g
$743.0 2025-03-14
Enamine
EN300-6515246-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
0.25g
$235.0 2025-03-14
Enamine
EN300-6515246-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
2.5g
$503.0 2025-03-14
Enamine
EN300-6515246-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
0.05g
$216.0 2025-03-14
Enamine
EN300-6515246-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
0.5g
$246.0 2025-03-14
Enamine
EN300-6515246-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
1.0g
$256.0 2025-03-14
Enamine
EN300-6515246-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate
2248389-15-1 95.0%
0.1g
$226.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate (CAS No. 2248389-15-1)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate, identified by its CAS number 2248389-15-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a complex structural framework that includes an isoindole core, a piperidine ring, and functional groups such as a dioxo (ketone) moiety and an ester group. The unique arrangement of these components imparts distinct chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and therapeutic development.

The isoindole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its aromaticity and electron-rich nature contribute to its ability to interact with biological targets, such as enzymes and receptors. In particular, the dioxo group within the molecule enhances its reactivity, enabling diverse chemical transformations that can be exploited for derivatization and optimization. The piperidine ring, on the other hand, is a common pharmacophore in drug design due to its ability to modulate pharmacokinetic properties and improve oral bioavailability.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate as a lead compound for addressing various therapeutic challenges. Studies suggest that its structural features may facilitate binding to targets involved in inflammatory diseases, neurodegeneration, and metabolic disorders. For instance, the ester group at the 4-position of the piperidine ring can be modified to enhance solubility or target specificity, while the propan-2-yl substituent provides steric hindrance that fine-tunes binding affinity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include cyclization reactions to form the isoindole core, followed by functional group interconversions to introduce the dioxo and ester moieties. Advances in green chemistry have also influenced synthetic methodologies, with researchers exploring catalytic approaches and solvent-free conditions to minimize environmental impact.

In parallel with synthetic efforts, pharmacological studies have begun to elucidate the biological activity of derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)piperidine-4-carboxylate. Preclinical data indicate that certain analogs exhibit promising effects on pathways relevant to cancer progression and central nervous system disorders. The interplay between structure and activity has been systematically investigated using high-throughput screening (HTS) techniques and structure-based drug design (SBDD) approaches. These efforts have identified novel scaffolds with enhanced potency and reduced toxicity profiles.

The integration of machine learning algorithms into drug discovery has further accelerated the exploration of this compound's potential. Predictive models trained on large datasets have been used to predict binding affinities andADME (Absorption, Distribution, Metabolism, Excretion) properties, guiding rational modifications for improved pharmacological outcomes. Such computational tools are particularly valuable in identifying optimal analogs for further development without extensive experimental testing.

Looking ahead, the future of research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 1-(propan-2-yll)piperidine -4-carboxylate (CAS No. 2248389 -15 -1) lies in its translation from a laboratory compound to a clinical candidate. Collaborative efforts between synthetic chemists and biologists will be essential in refining its chemical properties while validating its biological relevance through rigorous preclinical studies. Regulatory agencies will also play a critical role in ensuring that any subsequent clinical trials adhere to stringent safety and efficacy standards.

The broader impact of this research extends beyond individual therapeutic applications; it contributes to our fundamental understanding of how structural motifs influence biological activity. By studying compounds like 1-(propan -2 -y l)piperidine -4 -carboxy l ate derivatives, scientists gain insights into molecular recognition processes that underpin drug action. These insights are not only valuable for developing new treatments but also for improving existing ones through rational design principles.

In conclusion, 2248389 -15 -1 represents a fascinating example of how interdisciplinary approaches can unlock new opportunities in pharmaceutical science. Its unique structural features combined with emerging computational tools position it as a promising candidate for future therapeutic development . As research progresses ,we can expect additional discoveries that will further solidify its importance in both academic research laboratories and industrial settings .

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